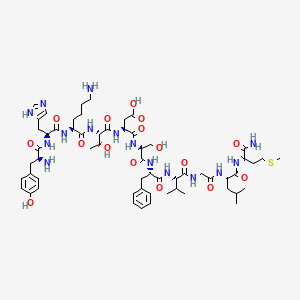

(Tyr0)-Neurokinin A

Description

Properties

IUPAC Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N15O16S/c1-31(2)22-41(53(84)67-39(50(62)81)19-21-91-6)66-46(78)28-64-58(89)48(32(3)4)73-56(87)42(24-34-12-8-7-9-13-34)70-57(88)45(29-75)72-55(86)44(26-47(79)80)71-59(90)49(33(5)76)74-52(83)40(14-10-11-20-60)68-54(85)43(25-36-27-63-30-65-36)69-51(82)38(61)23-35-15-17-37(77)18-16-35/h7-9,12-13,15-18,27,30-33,38-45,48-49,75-77H,10-11,14,19-26,28-29,60-61H2,1-6H3,(H2,62,81)(H,63,65)(H,64,89)(H,66,78)(H,67,84)(H,68,85)(H,69,82)(H,70,88)(H,71,90)(H,72,86)(H,73,87)(H,74,83)(H,79,80)/t33-,38+,39+,40+,41+,42+,43+,44+,45+,48+,49+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASBHIJHXALXPN-UICUXDCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N15O16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1296.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Elucidation of Tyr0 Neurokinin a and Its Analogs

Conformational Analysis of (Tyr0)-Neurokinin A in Mimicking Biological Environments

Application of NMR Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique used to determine the three-dimensional structure of peptides and proteins in solution, providing insights at an atomic resolution. mdpi.comresearchgate.net This method is particularly valuable for studying flexible peptides like this compound, as it allows for the characterization of their conformational ensembles in various environments that can mimic physiological conditions. The process typically involves two-dimensional NMR experiments, such as Correlated Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), to assign proton resonances and measure interproton distances. nih.gov These experimentally derived distance restraints are then used to calculate a family of structures consistent with the NMR data.

In the study of this compound, 2D NMR techniques have been employed to elucidate its structure when bound to membrane-mimicking environments, such as dodecylphosphocholine (B1670865) (DPC) and sodium dodecylsulfate (SDS) micelles. nih.gov These environments are used to simulate the peptide's interaction with a cell membrane. Research has shown that the structure of this compound does not differ significantly between these two micellar media. nih.gov

A key structural finding from these NMR studies is the conformational difference between this compound and its parent peptide, Neurokinin A (NKA). When bound to micelles, this compound exhibits a more extended helical conformation at its C-terminus compared to NKA. nih.gov In contrast, studies on NKA in aqueous solutions containing trifluoroethanol (a solvent known to promote helical structures) suggest it adopts a conformation characterized by a series of dynamic turns. nih.gov The presence of the N-terminal Tyrosine residue in this compound appears to stabilize a more defined helical structure in a membrane-like environment.

| Feature | Observation | Environment |

| Secondary Structure | Extended helical conformation at the C-terminus. | DPC and SDS micelles |

| Comparison to NKA | Longer helical region observed compared to Neurokinin A. nih.gov | DPC and SDS micelles |

| Conformational Stability | No significant structural differences found between the two micellar media. nih.gov | DPC and SDS micelles |

Molecular Dynamics Simulations of Peptide Conformations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. escholarship.org This technique complements experimental methods like NMR by providing a dynamic view of peptide conformations and their transitions between different states. MD simulations are routinely used to understand the conformational space sampled by peptides in solution. escholarship.org The process involves generating an initial three-dimensional structure of the peptide, placing it in a simulated environment (such as a box of water or a lipid bilayer), and then calculating the forces between atoms to simulate their motion according to the laws of physics. escholarship.orgnih.gov

In the context of peptide structure determination, MD simulations are often used in conjunction with NMR data. A common approach is the use of restrained simulated annealing calculations. nih.gov This method uses interproton distances obtained from NMR experiments (specifically, from NOESY spectra) as constraints to guide the simulation. The simulation starts at a high temperature, allowing the peptide to explore a wide range of conformations, and then gradually cools, settling into a low-energy structure that is consistent with the experimental NMR data. nih.gov

For this compound, its structure in membrane-mimicking micelles was determined using two-dimensional NMR data coupled with restrained simulated annealing calculations. nih.gov This combined approach ensures that the resulting structural models are not only physically realistic, as dictated by the principles of molecular mechanics, but also in close agreement with the experimentally observed data. This methodology was crucial in identifying the longer C-terminal helical conformation of this compound when compared to the native NKA peptide. nih.gov

Receptor Pharmacology and Selectivity of Tyr0 Neurokinin a

Agonist Activity and Receptor Binding Profiles

The pharmacological characterization of (Tyr0)-Neurokinin A reveals its specific interactions with tachykinin receptors, highlighting its utility in understanding receptor subtype selectivity.

Preferential Agonist Activity at Neurokinin-2 (NK2/Tacr2) Receptors

This compound has been identified as an agonist specifically targeting the Tacr2 receptor, also known as the Neurokinin-2 (NK2) receptor medchemexpress.commedchemexpress.com. This classification indicates a primary role in activating the NK2 receptor pathway. Studies on various neurokinin A analogues have demonstrated that modifications can significantly enhance selectivity for the NK2 receptor over other tachykinin receptor subtypes plos.org. While Neurokinin A itself exhibits limited selectivity, with an NK1/NK2 Ki ratio of 20 and an NK1/NK2 EC50 ratio of 1, other analogues have shown much greater separation plos.org. The specific design of this compound likely aims to leverage these principles to achieve a defined pharmacological profile, primarily acting via NK2 receptors medchemexpress.commedchemexpress.com.

Affinity and Efficacy of this compound at Neurokinin-1 (NK1/Tacr1) and Neurokinin-3 (NK3/Tacr3) Receptors

While this compound is characterized as an agonist at the NK2 receptor medchemexpress.commedchemexpress.com, its affinity and efficacy at the NK1 and NK3 receptors are generally considered to be lower, contributing to its receptor subtype selectivity. Endogenous tachykinins, such as Substance P (SP) and Neurokinin B (NKB), exhibit preferred affinities for NK1 and NK3 receptors, respectively, although they can interact with other tachykinin receptors with reduced potency guidetopharmacology.orgwikipedia.org. The design of analogues like this compound often aims to minimize interactions with non-cognate receptors to enhance specificity. Studies comparing various NKA analogues indicate that while NKA can bind to NK1 receptors, specific modifications can drastically reduce this cross-reactivity, leading to a pronounced preference for NK2 receptors plos.orgnih.gov. The specific profile of this compound at NK1 and NK3 receptors would reflect a reduced affinity and/or efficacy compared to its potent agonistic activity at NK2 receptors.

Comparative Pharmacological Characterization with Endogenous Tachykinin Peptides (Neurokinin A, Substance P, Neurokinin B)

When compared to endogenous tachykinin peptides, this compound exhibits a distinct pharmacological profile, primarily defined by its enhanced selectivity for the NK2 receptor. Neurokinin A (NKA) itself is a potent agonist for NK2 receptors but also displays significant activity at NK1 receptors plos.orgwikipedia.org. Substance P (SP) is the preferred ligand for NK1 receptors, while Neurokinin B (NKB) preferentially binds to NK3 receptors guidetopharmacology.orgwikipedia.org. Studies on NKA analogues have shown that modifications can significantly improve selectivity for NK2 receptors, with some analogues achieving much higher NK1/NK2 selectivity ratios than native NKA plos.org. This compound, by being identified as an agonist of Tacr2 medchemexpress.commedchemexpress.com, positions itself as a more selective NK2 receptor agonist compared to the broader profile of native NKA. This suggests that the N-terminal modification, the addition of a tyrosine residue at position 0, influences its interaction with the receptor binding pockets, favouring the NK2 subtype over NK1 and NK3.

Molecular Determinants of Receptor Interaction and Selectivity

The interaction of tachykinins with their receptors is governed by specific structural features, with both the conserved C-terminal motif and variable N-terminal sequences playing critical roles in determining binding affinity, efficacy, and receptor subtype selectivity.

Influence of N-Terminal Residues on Receptor Subtype Specificity

While the C-terminal sequence provides the necessary activation signal, the N-terminal residues of tachykinin peptides are critical determinants of receptor subtype specificity, acting as the "address" domain nih.govnih.govbiorxiv.org. These N-terminal regions are more divergent among tachykinins and are implicated in dictating which neurokinin receptor a peptide preferentially binds to nih.govbiorxiv.org. The modification in this compound, involving the introduction of a tyrosine residue at the N-terminus, is designed to modulate these interactions. Such N-terminal modifications can alter the peptide's conformation and its engagement with specific amino acid residues within the receptor's binding pocket, particularly in the extracellular loops and N-terminal regions of the receptor, thereby fine-tuning receptor subtype selectivity nih.govbiorxiv.org. This principle underlies the development of analogues like this compound to achieve targeted activation of specific tachykinin receptors, in this case, the NK2 receptor medchemexpress.commedchemexpress.com.

Neurokinin Receptor Subtypes and Species-Related Heterogeneity

The neurokinin receptor family (NK1R, NK2R, NK3R) exhibits distinct yet overlapping affinities for the endogenous tachykinin peptides. Understanding these interactions is crucial for deciphering the physiological roles of these signaling pathways. Furthermore, variations in receptor structure across different species can influence drug development and the interpretation of preclinical data.

Characterization of NK1R, NK2R, and NK3R Relevant to Tachykinin Peptide Interactions

The three primary neurokinin receptors, NK1R, NK2R, and NK3R, are characterized by their preferential binding to specific tachykinin peptides. NK1R primarily binds Substance P (SP), NK2R binds Neurokinin A (NKA), and NK3R binds Neurokinin B (NKB) jneurology.comoup.comoup.comresearchgate.netmedchemexpress.commdpi.comnih.govnih.govdovepress.commedchemexpress.comconicet.gov.arrsc.org. NKA, in particular, is recognized as a major mediator in human airway and gastrointestinal tissues, acting predominantly via the NK2 receptor medchemexpress.com.

Despite these preferences, the tachykinin peptides are not entirely selective and can activate other neurokinin receptor subtypes with varying affinities oup.comresearchgate.netnih.gov. For instance, NKA exhibits a lower affinity for NK1R, approximately 100 times weaker than that of SP encyclopedia.pub. The activation of these receptors typically involves G-protein coupling, leading to downstream signaling cascades. NK1R activation, for example, is known to engage Gαq and Gαs proteins, resulting in increased intracellular calcium and cyclic adenosine (B11128) monophosphate (cAMP) levels medchemexpress.commedchemexpress.com. This activation can further lead to the activation of transcription factors like NF-κB, promoting the release of proinflammatory cytokines nih.govnih.govresearchgate.net. The specificity and potency of these interactions are influenced by specific amino acid residues within the receptor's binding pocket, particularly in the extracellular loops and the N-terminal segments that interact with the peptide ligands nih.gov.

Table 1: Tachykinin Receptor Binding Preferences

| Receptor Subtype | Preferred Ligand | Other Ligands (Lower Affinity) | Primary Associated Peptide |

| NK1R | Substance P (SP) | Neurokinin A (NKA) | SP, Hemokinin-1 (HK-1) |

| NK2R | Neurokinin A (NKA) | SP, Neurokinin B (NKB) | NKA, Neuropeptide K (NPK), Neuropeptide γ (NPγ) |

| NK3R | Neurokinin B (NKB) | SP, NKA | NKB |

Investigation of Species-Specific Differences in Neurokinin Receptor Pharmacology

Significant species-related differences have been observed in the pharmacology of neurokinin receptors, particularly concerning the binding affinities of small molecule antagonists jneurology.comucl.ac.uknih.govresearchgate.net. These differences can impact the efficacy of potential therapeutic agents when translating findings from preclinical models to human applications. For example, certain NK1R antagonists demonstrate markedly different potencies when tested against human versus rat NK1 receptors nih.govresearchgate.net. Specifically, antagonists like CP-96,345 show selectivity for the human NK1R, whereas RP67580 is more potent at the rat NK1R nih.gov.

Investigations into the molecular basis for these species-specific variations have identified specific amino acid residues within the receptor structure. For instance, substitutions at positions V116L and I290S in the transmembrane domain of the human NK1R have been shown to replicate the antagonist binding affinities observed in the rat receptor nih.gov. These structural variations, which can affect local helical packing within the receptor, contribute to the differential binding affinities observed across species nih.gov. Generally, rat and mouse NK1 receptors exhibit a more diverse pharmacology when compared to their counterparts in humans, guinea pigs, rabbits, and gerbils researchgate.net.

Identification and Functional Significance of Receptor Isoforms (e.g., NK1R truncated forms)

The Neurokinin-1 Receptor (NK1R) exists in at least two naturally occurring isoforms, arising from alternative splicing of the TACR1 gene mdpi.comnih.govencyclopedia.pubnih.govresearchgate.netthermofisher.compreprints.orgpnas.org. These isoforms include a full-length form (approximately 407 amino acids) and a truncated form (approximately 311 amino acids) mdpi.comnih.govencyclopedia.pubnih.govresearchgate.netthermofisher.compreprints.orgpnas.org. The truncated isoform is characterized by a shortened C-terminal tail, which leads to significant differences in its functional capabilities compared to the full-length receptor researchgate.netpreprints.org.

Table 2: NK1R Isoform Characteristics

| Feature | Full-Length NK1R (f-NK1R) | Truncated NK1R (t-NK1R) |

| Amino Acid Count | ~407 amino acids | ~311 amino acids |

| C-terminal Domain | Complete | Truncated |

| β-arrestin Interaction | Interacts | Impaired interaction |

| G-protein Coupling | Efficient coupling, signaling | Reduced or impaired coupling |

| Calcium Mobilization | Efficient response to SP | Less efficient or absent response to SP in some systems |

| NF-κB Activation | Can activate NF-κB | Does not result in NF-κB activation |

| Cellular Localization | Predominant in brain | Widespread in CNS and peripheral tissues; associated with immune cells |

| Ligand Efficacy | Higher efficacy | Requires higher ligand concentrations for response |

Structure Activity Relationship Sar Studies of Tyr0 Neurokinin a and Its Analogs

Elucidation of Key Amino Acid Residues for Receptor Binding and Agonist Activity

Structure-activity relationship studies have identified critical amino acid residues within Neurokinin A (NKA) and its analogs, including those derived from (Tyr0)-Neurokinin A, that are essential for binding affinity and functional potency at the NK2 receptor.

Impact of Specific Substitutions on Binding Affinity and Functional Potency

Modifying specific amino acid residues in NKA analogs can significantly alter their binding affinity and functional potency at the NK2 receptor. Studies involving the substitution of natural amino acids with cysteine residues in tyrosine-modified Neurokinin A analogs (e.g., [Tyr0]-NKA) have provided insights into the importance of these positions for receptor interaction nih.gov. For instance, substituting cysteine for phenylalanine at position 6 (Phe6) completely abolished the analog's binding to the NK-2 receptor. Similarly, substitutions with cysteine at positions in the carboxyl-terminal region (Met10, Leu9, Gly8, Val7) and at Aspartic acid 4 (Asp4) resulted in substantial reductions in binding affinity, ranging from 23-fold to 250-fold nih.gov. These findings underscore the critical role of the side chains of these residues in maintaining effective interaction with the receptor.

Importance of Phe6, Val7, Leu9, Met10, Asp4, and Gly8 for NK2 Receptor Interaction

Table 1: Impact of Cysteine Substitution on Binding Affinity to NK-2 Receptor in (Tyr0)-NKA Analogs

| Position | Substitution (Original -> Cysteine) | Fold Decrease in Binding Affinity | Source |

| Asp4 | Asp -> Cys | 23-fold | nih.gov |

| Phe6 | Phe -> Cys | Abolished binding | nih.gov |

| Val7 | Val -> Cys | 250-fold | nih.gov |

| Gly8 | Gly -> Cys | 23-fold | nih.gov |

| Leu9 | Leu -> Cys | 23- to 250-fold | nih.gov |

| Met10 | Met -> Cys | 23- to 250-fold | nih.gov |

Role of Amino Acid Chirality in this compound Activity

The stereochemistry of amino acid residues plays a significant role in the biological activity of peptides. Studies on NKA analogs have explored the impact of altering the chirality of specific amino acids.

Effects of D-Enantiomer Substitutions on Binding and Functional Outcomes

Research on NKA(4-10) analogs has demonstrated that replacing L-amino acids with their D-enantiomers can drastically reduce binding affinity and functional potency at the NK2 receptor nih.govresearchgate.net. Particularly at positions 6 and 7, D-enantiomer substitutions led to significant decreases in activity nih.gov. For example, D-enantiomer substitutions at Phe6 and Val7 were found to be detrimental to binding and potency nih.gov. While specific studies detailing D-enantiomer substitutions on this compound itself were not detailed in the reviewed literature, the general findings for NKA analogs suggest that such modifications would likely impair its receptor interaction and functional outcomes nih.govresearchgate.net.

Identification of Minimal Active Fragments and Receptor-Selective Agonists

The identification of minimal active fragments and the development of receptor-selective agonists are key goals in SAR studies. This compound is recognized as an agonist of the NK2 receptor medchemexpress.com. Studies on NKA analogs have identified fragments and modified peptides that exhibit selectivity for specific tachykinin receptors. For instance, NKA(4-10) and its analogs, such as [Nle10]-NKA(4-10) and [beta-Ala8]-NKA(4-10), have been identified as selective NK2 receptor agonists nih.gov. Other analogs, like [Lys5,MeLeu9,Nle10]-NKA(4-10), have also demonstrated high selectivity for NK2 over NK1 receptors plos.org. While the precise minimal active fragment of this compound for NK2 receptor activation has not been explicitly detailed, these findings indicate that specific modifications can confer selectivity and potency.

Computational and Biophysical Approaches to SAR Analysis

Computational and biophysical techniques are instrumental in elucidating the SAR of peptides like this compound by providing insights into their conformational preferences and interactions with receptors. Fluorescence resonance energy transfer (FRET) studies, combined with computer modeling, have been used to characterize the structure of NKA bound to the NK2 receptor, suggesting an extended peptide conformation u-strasbg.frnih.gov. Molecular dynamics simulations of cysteine-substituted analogs of this compound have been employed to understand how these structural changes affect receptor binding affinity, suggesting that losses in affinity are primarily due to altered peptide-receptor interactions rather than significant changes in peptide structure or flexibility nih.gov. Other computational methods, including NMR spectroscopy and energy calculations, have also been used to analyze the conformational properties of tachykinin peptide analogs, aiding in the understanding of their receptor interactions researchgate.netcdnsciencepub.com. These approaches are crucial for rational drug design and for a deeper understanding of the molecular basis of peptide-receptor recognition.

Compound List:

this compound

Neurokinin A (NKA)

Neurokinin A (4-10)

[Nle10]-NKA(4-10)

[beta-Ala8]-NKA(4-10)

[Lys5,MeLeu9,Nle10]-NKA(4-10)

[Asp4-Cys]-NKA analog

[Phe6-Cys]-NKA analog

[Val7-Cys]-NKA analog

[Gly8-Cys]-NKA analog

[Leu9-Cys]-NKA analog

[Met10-Cys]-NKA analog

Substance P (SP)

Neurokinin B (NKB)

Application of Molecular Dynamics Simulations to Peptide-Receptor Interactions

Molecular dynamics (MD) simulations offer a powerful computational approach to investigate the dynamic behavior of peptide-receptor complexes over time. These simulations provide atomic-level insights into how peptides like Neurokinin A and its analogs interact with their cognate receptors, revealing crucial details about binding modes, conformational changes, and the initiation of signaling cascades.

Studies involving tachykinin receptors, such as NK1R and NK2R, have utilized MD simulations to understand the activation mechanisms triggered by neuropeptides like Substance P (SP) and NKA researchgate.netnih.gov. These simulations have highlighted the importance of specific receptor motifs, such as the "toggle switch" (CWxP) and "microswitch" (PIF) regions, in mediating the conformational changes necessary for G protein coupling researchgate.net. Extensive MD simulations of receptor:neuropeptide:G protein complexes indicate concerted motions within the toggle switch tryptophan indole (B1671886) group and the PIF motif sidechains. These movements establish critical hydrogen bond interactions, facilitating communication with the NPxxY motif on transmembrane helix 7 (TM7) and ultimately stabilizing the G protein-binding region researchgate.net. Furthermore, MD simulations have suggested that superficial contacts between SP and the extracellular loops of NK1R are essential for potent Gs signaling, while also restricting SP's flexibility within the receptor's orthosteric site. This differential interaction profile is implicated in regulating G protein signaling selectivity biorxiv.org.

Table 1: Key Findings from Molecular Dynamics Simulations of Tachykinin Receptor Activation

| Observation | Receptor/Peptide | Implication | Source |

| Concerted motion of toggle switch tryptophan indole group and PIF motif sidechains | NKRs | Establishes hydrogen bonds, facilitates communication with TM7, stabilizes G protein-binding region. | researchgate.net |

| Superficial contacts of SP with NK1R extracellular loops | NK1R/SP | Restrict SP flexibility, influence G protein signaling selectivity (Gs vs. Gq). | biorxiv.org |

| Direct H-bond between NK1R-F2646.51 and C-terminal amide of SP | NK1R (mutant) | Stabilizes toggle switch in an active conformation. | nih.gov |

| Absence of water-mediated H-bonds between C-terminal amide and receptor residues in NK1R-F2646.51Y mutant | NK1R (mutant) | Direct interaction with tyrosine hydroxyl group may stabilize active conformation, distinct from wild-type NK1R. | nih.gov |

| Loss of peptide-receptor interactions cited as primary cause for affinity reduction | NKA analogs | Suggests direct interactions, rather than global structural changes, are key to affinity losses in modified peptides. | nih.gov |

Insights from Fluorescence Resonance Energy Transfer Studies

Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique that measures distances between two molecules labeled with donor and acceptor fluorophores, typically within a range of 1-10 nanometers wikipedia.orgmdpi.com. This sensitivity to distance makes FRET an invaluable tool for studying molecular interactions, conformational changes, and the dynamics of ligand binding to receptors in real-time and in a cellular context uni-duesseldorf.denih.govnih.govmdpi.com.

FRET has been employed to probe the interactions between Neurokinin A analogs and the NK2 receptor. In one study, fluorescently labeled NKA analogs, with Texas red introduced at various positions (1, 4, 7, and 10), were used in conjunction with an NK2 receptor carrying an N-terminal enhanced green fluorescent protein (GFP). The resulting FRET measurements allowed for the determination of donor-acceptor distances, yielding values of 46 Å (position 1), 55 Å (position 4), 59 Å (position 7), and 69 Å (position 10) u-strasbg.fr. This monotonic increase in distance with the position of the fluorophore along the peptide chain strongly indicates that NKA adopts an extended conformation when bound to the NK2 receptor u-strasbg.fr.

Beyond specific peptide-receptor interactions, FRET assays are widely used to monitor GPCR activation, ligand binding kinetics, and the formation of receptor complexes. By labeling different components of a signaling pathway or different parts of a single protein, FRET can report on dynamic molecular events, such as receptor-ligand unbinding or conformational shifts upon activation wikipedia.orgnih.govresearchgate.net. These studies contribute to a deeper understanding of how peptides like NKA and their analogs engage with their target receptors at a molecular level.

Table 2: FRET-Derived Distances for Neurokinin A Analogs Bound to the NK-2 Receptor

| Labeled Position on NKA Analog | Donor-Acceptor Distance (Å) | Implication | Source |

| Position 1 | 46 | Indicates peptide conformation and receptor interaction | u-strasbg.fr |

| Position 4 | 55 | Indicates peptide conformation and receptor interaction | u-strasbg.fr |

| Position 7 | 59 | Indicates peptide conformation and receptor interaction | u-strasbg.fr |

| Position 10 | 69 | Indicates peptide conformation and receptor interaction | u-strasbg.fr |

Structure-Activity Relationship of this compound and Neurokinin A Analogs

SAR studies are fundamental to understanding which parts of a peptide molecule are responsible for its biological activity, such as receptor binding and activation. For Neurokinin A and its analogs, these studies have explored the impact of amino acid substitutions, modifications, and chirality on receptor affinity and efficacy.

Table 3: Structure-Activity Relationship of Cysteine-Substituted this compound Analogs at the NK-2 Receptor

| Substitution in (Tyr0)-NKA Analog | Effect on Binding Affinity (NK-2 Receptor) | Source |

| Phe6 → Cys | Completely abolished binding | nih.gov |

| Met10 → Cys | 23-fold reduction | nih.gov |

| Leu9 → Cys | 25-fold reduction | nih.gov |

| Gly8 → Cys | 23-fold reduction | nih.gov |

| Val7 → Cys | 250-fold reduction | nih.gov |

| Asp4 → Cys | 23-fold reduction | nih.gov |

Table 4: Structure-Activity Relationship of Neurokinin A(4-10) Analogs at the NK-2 Receptor

| Peptide/Substitution | Effect on Binding Affinity (NK-2 Receptor) | Source |

| [Nle10]NKA(4-10) | karger.com | |

| Asp4 → Gln | Decreased | karger.com |

| Asp4 → Asn | Decreased | karger.com |

| Val7 → Tyr | Decreased | karger.com |

| Val7 → Ile | Decreased | karger.com |

| NKA(4-10) Analogs (L-Ala substitutions) | nih.gov | |

| Asp4 → L-Ala | 8-fold decrease | nih.gov |

| Val7 → L-Ala | 80-fold decrease | nih.gov |

| Leu9 → L-Ala | 23-fold decrease | nih.gov |

| Met10 → L-Ala | 23-fold decrease | nih.gov |

| Phe6 → L-Ala | 5000-fold decrease | nih.gov |

| Ser5 → L-Ala | Not significantly affected | nih.gov |

| Gly8 → L-Ala | Not significantly affected | nih.gov |

| NKA(4-10) Analogs (D-enantiomer substitutions) | nih.gov | |

| Phe6 → D-enantiomer | Drastically reduced | nih.gov |

| Val7 → D-enantiomer | Drastically reduced | nih.gov |

| [Nle10]NKA(4–10) Analogs (Constraints) | researchgate.net | |

| (R)-Gly8{ANC-2}Leu9 constraint | Same affinity as parent peptide | researchgate.net |

| (S)-Gly8{ANC-2}Leu9 constraint | Decreased affinity | researchgate.net |

| Phe6 → Tic | Decreased affinity | researchgate.net |

| Phe6 → β-MePhe | Decreased affinity | researchgate.net |

List of Compounds Mentioned:

this compound

Neurokinin A (NKA)

Substance P (SP)

Neurokinin B (NKB)

Neurokinin-1 Receptor (NK1R)

Neurokinin-2 Receptor (NK2R)

Neurokinin-3 Receptor (NK3R)

Cysteine (Cys)

Phenylalanine (Phe)

Methionine (Met)

Leucine (Leu)

Glycine (Gly)

Valine (Val)

Aspartic acid (Asp)

Serine (Ser)

Alanine (Ala)

Tyrosine (Tyr)

Norleucine (Nle)

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

beta-methylphenylalanine (β-MePhe)

Intracellular Signaling Pathways Activated by Tyr0 Neurokinin a

Mechanisms of G Protein-Coupled Receptor (GPCR) Signaling

Tachykinin receptors, including NK1R and NK2R, are classic examples of GPCRs, characterized by their seven-transmembrane helical structure. mdpi.comnih.gov Upon binding of an agonist like (Tyr0)-Neurokinin A, the receptor undergoes a conformational change. This change facilitates the interaction and activation of intracellular heterotrimeric G proteins, which consist of α, β, and γ subunits. researchgate.net The primary signaling pathway for tachykinin receptors involves the activation of Gq class G proteins. nih.gov

The interaction between the activated neurokinin receptor and the Gq/11 protein causes the Gαq subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), leading to its dissociation from the βγ subunit complex. The activated Gαq subunit then stimulates its primary effector enzyme, phospholipase C (PLC). nih.gov

PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This initiation of the phosphoinositide signaling pathway is a hallmark of tachykinin receptor activation. nih.gov

| Step | Molecule/Process | Function/Outcome |

|---|---|---|

| 1 | Agonist Binding | This compound binds to the neurokinin receptor. |

| 2 | Receptor Activation | Conformational change in the GPCR. |

| 3 | G Protein Coupling | Activated receptor binds to and activates the Gq/11 protein. |

| 4 | Effector Activation | The Gαq subunit activates Phospholipase C (PLC). |

| 5 | Second Messenger Production | PLC cleaves PIP2 into IP3 and DAG. |

The generation of inositol 1,4,5-trisphosphate (IP3) is a critical event in the signaling cascade. nih.gov As a small, water-soluble molecule, IP3 diffuses from the plasma membrane into the cytoplasm. youtube.com There, it binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells), which functions as the primary intracellular storage site for calcium ions (Ca2+). nih.govnih.gov

The binding of IP3 to its receptors opens these ligand-gated Ca2+ channels, resulting in a rapid release of stored Ca2+ into the cytoplasm. nih.govnih.govnih.gov This leads to a sharp, transient increase in the intracellular Ca2+ concentration. This rise in cytoplasmic Ca2+ acts as a third messenger, triggering a variety of cellular responses. The signaling is often biphasic, with the initial IP3-mediated transient release of Ca2+ from intracellular stores being followed by a sustained phase of Ca2+ entry from the extracellular space through store-operated Ca2+ channels in the plasma membrane. nih.govresearchgate.net

Functional Selectivity and Biased Agonism at Neurokinin Receptors

The concept of functional selectivity, or biased agonism, has emerged to explain how different ligands binding to the same receptor can preferentially activate certain signaling pathways over others. nih.govnih.gov This phenomenon is particularly relevant for GPCRs like the neurokinin receptors, which can couple to multiple G protein subtypes and other signaling effectors. mdpi.comnih.gov Biased agonism allows for a more nuanced and specific cellular response than would be possible if all agonists produced a uniform activation of all available pathways. nih.gov

While the primary coupling for neurokinin receptors is through Gq/11 proteins, the neurokinin-1 receptor (NK1R) has also been shown to couple to Gs proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP). nih.govnih.gov Different endogenous tachykinins can exhibit bias in their G protein activation at the same receptor.

For instance, at the NK1R, Substance P (SP) is capable of activating both Gq and Gs signaling pathways. nih.gov In contrast, Neurokinin A (NKA) acts as a biased agonist at the NK1R, leading to selective and potent activation of the Gq pathway with little to no activation of the Gs pathway. nih.govnih.gov This differential activation is thought to be due to differences in how the N-terminal regions of the peptides interact with the extracellular loops of the receptor, influencing the specific conformational state it adopts and, consequently, its G protein coupling preference. nih.gov this compound, as an analog of NKA, is expected to display a similar bias towards Gq-mediated signaling.

| Tachykinin Ligand | Gq Pathway Activation | Gs Pathway Activation | Signaling Profile |

|---|---|---|---|

| Substance P (SP) | Yes | Yes | Balanced Agonist |

| Neurokinin A (NKA) | Yes | Minimal/None | Biased Agonist (Gq-selective) |

Investigation of Downstream Signal Transduction Pathways (e.g., PI3K/Akt/NF-κB)

Beyond the canonical Gq/PLC/Ca2+ pathway, activation of neurokinin receptors by agonists like NKA can trigger other important signal transduction cascades. Research has demonstrated that NKA, acting through the NK1 receptor, can engage pathways involving Phosphatidylinositol 3-kinase (PI3K), Protein Kinase B (Akt), and the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov

In murine macrophages, NKA was found to activate both the PI3K/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. nih.gov The activation of these kinase cascades converges on the activation of NF-κB, a key transcription factor involved in inflammatory responses. nih.gov This activation occurs through the phosphorylation and subsequent degradation of NF-κB's inhibitory protein, IκBα, allowing the active NF-κB subunits to translocate to the nucleus and promote the expression of pro-inflammatory genes. nih.gov The involvement of the PI3K/Akt pathway in NK1R-mediated signaling has been corroborated in other studies, where inhibitors of this pathway were shown to block cellular responses to NK1R agonists. nih.gov This indicates that the PI3K/Akt/NF-κB axis represents a significant downstream signaling route for this compound, linking receptor activation to the regulation of gene expression.

Preclinical Research Methodologies and Models for Tyr0 Neurokinin a Investigations

Development and Validation of In Vitro Assays

The foundation of preclinical research on (Tyr0)-Neurokinin A is built upon a variety of in vitro assays. These laboratory-based tests are developed and validated to provide precise and reproducible measurements of the compound's interaction with its biological targets. fda.gov The primary goals of these assays are to determine which receptors the compound binds to, the strength of that binding, and the functional consequences of the interaction. These controlled experimental systems, often using isolated cells or tissues, allow for a detailed examination of the compound's pharmacological properties, independent of the complex systemic variables present in whole organisms.

Radioligand binding assays are a cornerstone technique for determining the affinity and selectivity of this compound for its target receptors, primarily the tachykinin neurokinin-2 (NK2) receptor. medchemexpress.commedchemexpress.com These assays measure the direct interaction of a radiolabeled ligand with a receptor preparation, which typically consists of cell membranes isolated from tissues or cultured cells expressing the receptor of interest.

The methodology involves incubating the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Bolton Hunter Neurokinin A) and varying concentrations of the unlabeled competitor compound, this compound. By measuring the displacement of the radioligand by this compound, a competition curve is generated. From this curve, the inhibitory concentration 50 (IC₅₀) value is calculated, which represents the concentration of this compound required to displace 50% of the specific binding of the radioligand. This value can then be converted to a binding affinity constant (Ki), providing a quantitative measure of the compound's affinity for the receptor.

Studies have utilized this method to compare the binding profiles of various tachykinin peptides across different receptor subtypes. For instance, investigations using synaptic plasma membranes from rat cerebral cortex have demonstrated the ability of radiolabeled Neurokinin A to bind to neurokinin receptors. nih.gov While [¹²⁵I]BH-neurokinin A was initially considered for NK2 receptor studies, some research indicated it may label a common site with characteristics of an NK3 receptor in certain tissues, highlighting the importance of using highly selective radioligands and appropriate tissue preparations to accurately determine receptor affinity. nih.gov

Table 1: Example Data from Radioligand Binding Assays for Tachykinin Peptides

| Compound | Radioligand | Preparation | Receptor Target | Affinity (Ki) / Potency (IC₅₀) |

| Neurokinin A | [¹²⁵I]BH-NKA | Rat Cerebral Cortex Membranes | NK3 | Data not specified |

| Eledoisin | [¹²⁵I]BH-Eledoisin | Rat Cerebral Cortex Membranes | NK3 | 7-fold higher affinity than [¹²⁵I]BH-NKA |

| Neurokinin B | [¹²⁵I]BH-NKA | Rat Cerebral Cortex Membranes | NK3 | Higher affinity than NKA |

| Substance P | [¹²⁵I]BH-NKA | Rat Cerebral Cortex Membranes | NK3 | Lower affinity than NKA |

This table is illustrative and based on comparative findings from literature. Specific numerical values for this compound would be determined through direct experimentation.

To assess the functional consequences of receptor binding, isolated smooth muscle preparations are widely used. Tachykinins are named for their ability to induce rapid contractions in these tissues. nih.gov These assays measure the ability of this compound to act as an agonist and elicit a biological response, typically muscle contraction.

Commonly used tissues include the guinea pig ileum, trachea, and urinary bladder, as well as the rabbit pulmonary artery. nih.govmedchemexpress.com These tissues are selected based on their expression of specific neurokinin receptor subtypes. The tissue is suspended in an organ bath containing a physiological salt solution, and changes in muscle tension are recorded using a force transducer. A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the bath. From this curve, key parameters of functional efficacy are determined, such as the EC₅₀ (the concentration that produces 50% of the maximum response) and the Emax (the maximum response achievable).

This methodology allows for the characterization of this compound as a full or partial agonist and provides a quantitative measure of its potency. For example, studies have evaluated selective agonists for each neurokinin receptor type on isolated smooth muscle preparations that predominantly express a single receptor type, confirming the functional activity of these compounds. nih.gov The contractile responses are mediated by complex signaling pathways within the smooth muscle cells that are initiated by receptor activation. nih.gov

Table 2: Pharmacological Parameters from Isolated Smooth Muscle Assays

| Compound | Tissue Preparation | Predominant Receptor | Measured Effect | Potency (pD₂ or EC₅₀) |

| This compound | Rabbit Pulmonary Artery | NK2 | Contraction | To be determined |

| This compound | Guinea Pig Trachea | NK2 | Contraction | To be determined |

| Neurokinin A | Guinea Pig Ileum | NK1, NK2 | Contraction | Data not specified |

| (Tyr0)-Neurokinin B | Guinea Pig Bladder | NK2, NK3 | Contraction | Data not specified |

This table represents the types of data generated from such experiments. Specific values for this compound would be obtained from direct functional studies.

To delve into the molecular mechanisms following receptor binding, various cellular assays are employed. This compound, acting on neurokinin receptors which are G protein-coupled receptors (GPCRs), triggers intracellular signaling cascades. mdpi.com Cellular assays are designed to measure the key events in these pathways.

These assays typically use cultured cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) that have been engineered to stably express a specific neurokinin receptor subtype, such as the NK2 receptor. Upon agonist binding, GPCRs like the NK2 receptor couple to G proteins (primarily Gq/11), leading to the activation of phospholipase C. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Commonly used assays quantify these second messengers. For example, measurement of intracellular calcium mobilization is a frequent readout, as IP₃ stimulates the release of Ca²⁺ from intracellular stores. This is often measured using fluorescent calcium indicators and a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR). Other assays can directly measure the accumulation of inositol phosphates. By performing concentration-response experiments in these cellular systems, the potency (EC₅₀) of this compound for initiating specific signaling pathways can be determined, providing further insight into its mechanism of action. nih.govcellsignal.com

High-throughput screening (HTS) methodologies are crucial for the efficient evaluation of large libraries of chemical analogs of this compound. The goal of HTS is to rapidly identify compounds with improved properties, such as higher affinity, greater selectivity, or enhanced functional potency.

These methods adapt the principles of cellular and binding assays into a miniaturized, automated format, typically using 384- or 1536-well microplates. For evaluating this compound analogs, functional cell-based assays are often preferred over binding assays because they provide information on efficacy rather than just affinity. nih.gov A common HTS approach for GPCRs like the NK2 receptor is the measurement of intracellular calcium flux using a FLIPR system. nih.gov In this assay, cells expressing the target receptor are pre-loaded with a calcium-sensitive dye. The addition of test compounds is automated, and the instrument detects changes in fluorescence intensity, which correspond to receptor activation and subsequent calcium release. This method allows for the rapid testing of thousands of compounds, generating concentration-response curves to identify promising candidates for further investigation.

Preclinical Animal Models for Investigating this compound Biological Roles

Following comprehensive in vitro characterization, preclinical animal models are utilized to investigate the biological roles and physiological effects of this compound in a living organism. These in vivo studies are essential for understanding how the compound's activity at the receptor level translates into systemic effects, and for exploring its potential relevance in various physiological and pathological processes. The choice of animal model depends on the specific research question being addressed.

Rodent models, particularly rats and mice, are extensively used to study the effects of compounds like this compound on the central nervous system (CNS) and peripheral nervous system (PNS). nih.gov Tachykinins and their receptors are widely distributed throughout these systems and are implicated in a variety of functions, including pain transmission, neuroinflammation, and regulation of autonomic processes. nih.gov

In CNS studies, researchers may investigate the role of this compound in behaviors such as nociception, anxiety, or motor control. For example, the compound could be administered to assess its effect on pain thresholds in models of inflammatory or neuropathic pain. The use of specific strains of mice, including genetically modified animals (e.g., receptor knockout mice), can help to confirm that the observed effects are mediated through the intended target, such as the NK2 receptor. nih.gov

In the PNS, research might focus on the role of this compound in processes like neurogenic inflammation or visceral sensitivity. For instance, its effect on gastrointestinal motility or bladder contractility can be studied in vivo. mdpi.com These rodent models, while not perfectly replicating human conditions, provide invaluable insights into the complex pathophysiology of the nervous system and serve as a critical step in evaluating the biological functions of neuropeptide analogs. nih.govmdpi.com

Guinea Pig and Rabbit Models in Airway and Ocular System Investigations

Preclinical research relies on animal models that accurately recapitulate human physiology and pathophysiology. For investigations into the tachykinin system, particularly the effects of Neurokinin A (NKA) and its analogues like this compound, guinea pig and rabbit models have proven invaluable for studying the airway and ocular systems, respectively.

Guinea Pig Models for Airway Investigations

The guinea pig is a well-established model for asthma and airway pharmacology research due to the anatomical and physiological similarities between its airways and those of humans. nih.govbioworld.com The pharmacology of guinea pig airway smooth muscle is more comparable to human tissue than that of many other common laboratory species, with bronchoconstrictor and bronchodilator agents showing nearly identical potency and efficacy. mdpi.com Tachykinins, including NKA, are known to be potent bronchoconstrictors in this model. nih.govnih.gov

Investigations using this compound, an NKA analogue, would leverage these models to study its effects on airway smooth muscle contraction and hyperresponsiveness. The primary target for NKA and its analogues in the airways is the tachykinin NK2 receptor. nih.govwikipedia.org Autoradiographic studies have confirmed the localization of NK2 receptors on the smooth muscle of guinea pig trachea and bronchi, supporting the functional data showing NKA-induced contraction. nih.govnih.gov Experiments typically involve isolated tracheal rings or lung strips, which are mounted in an organ bath to measure isometric tension changes in response to cumulative concentrations of the agonist. nih.govbohrium.com These in vitro preparations allow for the detailed characterization of the compound's potency and efficacy at the NK2 receptor.

Interactive Table: Key Features of Guinea Pig Airway Models for Tachykinin Research

| Feature | Description | Relevance for this compound Studies |

| Physiological Similarity | Airway branching, smooth muscle distribution, and neurophysiology are similar to humans. nih.govbioworld.com | Provides high translational relevance for predicting effects on human bronchoconstriction. |

| Pharmacological Profile | Potency and efficacy of bronchoconstrictors (like tachykinins) are comparable to humans. mdpi.com | Allows for accurate determination of the contractile activity mediated by NK2 receptor activation. |

| Receptor Presence | NK1 and NK2 receptors are expressed in the airway smooth muscle and epithelium. nih.govnih.gov | Confirms the presence of the molecular target for this compound. |

| Established Protocols | Well-documented in vitro (isolated trachea/lung strips) and in vivo models of airway hyperresponsiveness. nih.govnih.gov | Enables robust and reproducible assessment of the compound's bronchoconstrictor potential. |

Rabbit Models for Ocular System Investigations

Rabbits are a standard model in ophthalmological research, particularly for studying ocular inflammation, pain, and drug efficacy, due to their large eye size and anatomical features that are comparable to humans. nih.govarvojournals.org The tachykinin system, particularly Substance P acting on NK1 receptors, is implicated in ocular inflammatory responses like conjunctival hyperemia (redness) and pain. nih.govnih.gov

While this compound primarily targets NK2 receptors, the established rabbit models for ocular inflammation are critical for assessing potential cross-reactivity with NK1 receptors or other off-target effects in the eye. For instance, studies have successfully used rabbit models to demonstrate that topical application of an NK1 receptor antagonist can prevent and alleviate nonallergic ocular redness. nih.gov Models of uveitis (intraocular inflammation) have also been developed in rabbits, which can be used to test the efficacy of long-term anti-inflammatory treatments. iris-pharma.comacetherapeutics.com Such models would be essential for evaluating the complete pharmacological profile of this compound in the context of ocular safety and potential therapeutic applications.

Interactive Table: Characteristics of Rabbit Ocular Models

| Model Type | Induction Method | Measured Parameters | Relevance for this compound Studies |

| Ocular Redness | Topical application of an alpha-adrenergic antagonist (e.g., dapiprazole). nih.gov | Ocular Redness Index (ORI) calculated from digital images. nih.gov | Assesses potential for vasodilation and inflammatory-like effects. |

| Ocular Inflammation | Paracentesis or laser irradiation of the iris. arvojournals.org | Aqueous flare (protein concentration in the aqueous humor). arvojournals.org | Evaluates pro-inflammatory activity and blood-aqueous barrier disruption. |

| Chronic Uveitis | Intravitreal injection of Mycobacterium tuberculosis antigen. iris-pharma.comacetherapeutics.com | Clinical signs (cells, haze) scored by slit-lamp observation; histology. iris-pharma.com | Investigates effects on sustained intraocular inflammation. |

| Ocular Pain | Chemical stimuli (e.g., sodium hydroxide) applied to the cornea. arvojournals.org | Palpebral fissure distance (eyelid opening). arvojournals.org | Screens for potential to induce or alleviate ocular pain. |

Models for Studying Metabolic Regulation

Recent research has identified the tachykinin system, specifically the NK2 receptor, as a significant regulator of energy metabolism and glucose homeostasis. This has opened a new avenue for investigating peptides like this compound using preclinical models of metabolic disease.

The primary models used for these investigations are diet-induced obese (DIO) mice and non-human primates (macaques). nih.gov These models are highly relevant as they develop key features of human metabolic syndrome, including obesity, insulin (B600854) resistance, and dyslipidemia, in response to a high-fat diet.

Studies have shown that activation of the NK2 receptor by selective, long-acting agonists can produce a dual therapeutic effect: centrally suppressing appetite and peripherally increasing energy expenditure. nih.gov In DIO mice, NK2R agonists have been demonstrated to cause weight loss, reduce blood glucose levels, and enhance insulin sensitivity in glucose and insulin tolerance tests. nih.govbioworld.com Furthermore, in diabetic and obese macaques, NK2R activation significantly lowered body weight, blood glucose, triglycerides, and cholesterol, while also improving insulin resistance. nih.govnih.gov These findings highlight a single receptor target that can address multiple facets of cardiometabolic dysfunction. nih.gov Complementary studies focusing on the NK1 receptor have also shown that pharmacologic antagonism of this receptor can reduce weight gain and improve insulin sensitivity in mouse models of diet-induced obesity. nih.govplos.org

Interactive Table: Research Findings in Metabolic Models

| Model | Compound Type | Key Findings | Reference |

| Diet-Induced Obese (DIO) Mice | Selective NK2R Agonist | Increased energy expenditure and induced weight loss. bioworld.com | bioworld.com |

| DIO C57BL/6NRj Mice | Selective NK2R Agonist | Decreased blood glucose levels and increased insulin sensitivity. bioworld.com | bioworld.com |

| DIO Mice | Selective NK2R Agonist | Elicited weight loss via energy expenditure and non-aversive appetite suppression. nih.gov | nih.gov |

| Diabetic, Obese Macaques | Selective NK2R Agonist | Decreased body weight, blood glucose, triglycerides, and cholesterol; ameliorated insulin resistance. nih.govnih.gov | nih.govnih.gov |

| DIO Mice | NK1R Antagonist | Reduced weight accumulation and improved insulin sensitivity. nih.gov | nih.gov |

Advanced Research Techniques in Peptide Pharmacology

Chromatographic Techniques for Peptide Characterization and Purification

Chromatography is an indispensable tool for the separation, purification, and analysis of peptides like this compound. Among the various methods, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective technique for purifying synthetic and naturally occurring peptides. researchgate.nethplc.eu

The principle of RP-HPLC is based on the hydrophobic interactions between the peptide and the stationary phase. The stationary phase consists of a solid support (typically silica) that is chemically modified with nonpolar alkyl chains (e.g., C8 or C18). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724), often containing an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu

During purification, a crude peptide mixture is loaded onto the column in a mobile phase with a low concentration of organic solvent. Under these conditions, the peptides, including this compound, adsorb to the hydrophobic stationary phase. The peptides are then eluted by applying a gradient of increasing organic solvent concentration. Less hydrophobic impurities elute first, while the more hydrophobic peptide of interest is retained longer and elutes at a higher acetonitrile concentration. hplc.eugoogle.com The high resolution of this technique allows for the separation of closely related peptides, such as those differing by a single amino acid or containing synthesis-related impurities. hplc.eu

Interactive Table: Typical Parameters for RP-HPLC Purification of this compound

| Parameter | Specification | Purpose |

| Stationary Phase (Column) | C18 silica-based resin, wide-pore (e.g., 300 Å) | Provides a hydrophobic surface for peptide interaction. Wide pores are necessary to accommodate peptide molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water | The aqueous component of the eluent. TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | The organic modifier used to elute the peptide from the column. |

| Elution Method | Linear Gradient (e.g., 5% to 65% Mobile Phase B over 60 minutes) | Gradually increases the mobile phase hydrophobicity to sequentially elute peptides based on their retention. |

| Flow Rate | Dependent on column diameter (e.g., 1.0 mL/min for a 4.6 mm ID column) | Controls the speed of the separation and influences resolution. |

| Detection | UV Absorbance at 214 nm and 280 nm | 214 nm detects the peptide backbone (amide bonds). 280 nm detects aromatic residues (Tyrosine). |

Receptor Autoradiography for Distribution Mapping

Receptor autoradiography is a powerful imaging technique used to visualize and quantify the distribution of receptor binding sites in tissue sections. giffordbioscience.comfz-juelich.de This method is ideally suited for mapping the precise anatomical location of NK2 receptors, the target of this compound, in various tissues such as the brain, lung, or gastrointestinal tract. nih.govnih.gov

The technique involves incubating thin, cryostat-cut tissue sections with a radiolabeled ligand that binds specifically to the receptor of interest. fz-juelich.denih.gov For mapping NK2 receptors, a radiolabeled version of (Tyr0)-Neurokin A, such as [125I]-(Tyr0)-Neurokinin A, would be synthesized to serve as the radioligand.

The protocol involves several key steps. First, tissue sections are incubated with the radioligand until binding equilibrium is reached. To differentiate between specific and non-specific binding, a parallel set of adjacent tissue sections is incubated with the radioligand in the presence of a high concentration of an unlabeled competitor (e.g., unlabeled this compound or a selective NK2 antagonist). giffordbioscience.comfz-juelich.de This competitor saturates the specific receptor sites, so any remaining radioactivity represents non-specific binding. After incubation, the sections are washed to remove unbound radioligand, dried, and apposed to a radiation-sensitive film or a phosphor imaging plate. nih.govgiffordbioscience.com The resulting image, or autoradiogram, reveals the density and distribution of the receptors, which can be quantified using computerized densitometry. Specific binding is calculated by subtracting the non-specific binding from the total binding observed. fz-juelich.de

Interactive Table: Generalized Protocol for Receptor Autoradiography

| Step | Procedure | Rationale |

| 1. Tissue Preparation | Fresh frozen tissue is sectioned into thin slices (10-20 µm) using a cryostat and thaw-mounted onto microscope slides. nih.gov | Preserves tissue morphology and receptor integrity. |

| 2. Pre-incubation | Slides are pre-incubated in a buffer solution. fz-juelich.de | To rehydrate the tissue and wash away endogenous ligands that might interfere with binding. |

| 3. Incubation | Slides are incubated with the radioligand (e.g., [125I]-(Tyr0)-Neurokinin A) in a buffer solution. A separate set is co-incubated with an excess of an unlabeled competitor for non-specific binding determination. giffordbioscience.comnih.gov | Allows the radioligand to bind to the target receptors. The competitor displaces the radioligand from specific sites. |

| 4. Washing | Slides are washed in ice-cold buffer to remove unbound radioligand. giffordbioscience.com | Reduces background noise and ensures that the detected signal is from specifically bound radioligand. |

| 5. Drying & Exposure | Slides are rapidly dried and placed in a cassette against a phosphor imaging plate or autoradiographic film. nih.govgiffordbioscience.com | The radioactive decay from the bound ligand exposes the film/plate, creating an image of receptor distribution. |

| 6. Imaging & Analysis | The exposed plate/film is scanned, and the resulting image is analyzed using densitometry software to quantify receptor density in different anatomical regions. giffordbioscience.com | Provides a quantitative map of receptor distribution. |

Molecular Biology and Functional Genomics of the Neurokinin a System

Gene Expression Analysis of Preprotachykinin (TAC1) and Neurokinin Receptor Genes (TACR1, TACR2, TACR3)

The biological actions of Neurokinin A and other tachykinins are mediated through three distinct G protein-coupled receptors: NK1R, NK2R, and NK3R, which are encoded by the tachykinin receptor genes TACR1, TACR2, and TACR3, respectively. bioscientifica.com The expression of the precursor gene TAC1 and these receptor genes is widespread but also distinctly localized, indicating their diverse functional roles.

The TAC1 gene encodes the precursor protein for both Substance P (SP) and Neurokinin A. nih.govgenecards.org Through alternative splicing, the TAC1 gene gives rise to four different mRNA transcripts, which are translated into four precursor isoforms containing the SP sequence. mdpi.com TAC1 is expressed in various neuronal and immune cells. atlasgeneticsoncology.org Its expression has been noted in the central nervous system (CNS), including the human basal ganglia, and peripheral tissues. wikipedia.org Studies have also linked TAC1 expression to various pathological conditions, including cancer and inflammatory diseases like Crohn's disease and ulcerative colitis. nih.govatlasgeneticsoncology.org

The neurokinin receptor genes also show specific expression patterns.

TACR1 (NK1R): This receptor, which has the highest affinity for Substance P, is widely distributed throughout the central nervous system and peripheral tissues. bioscientifica.comagriculturejournals.cz In the CNS, it is found in regions such as the basal ganglia, hypothalamus, hippocampus, and cerebral cortex. bioscientifica.com Its expression is also observed in immune cells, and it has been implicated in inflammatory processes and cancer. nih.gov

TACR2 (NK2R): The primary receptor for Neurokinin A, TACR2 expression, is predominantly localized to peripheral tissues. agriculturejournals.czgenecards.org It is found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. guidetopharmacology.org Within the CNS, its expression is more discrete, found in areas like the prefrontal cortex and hippocampus. guidetopharmacology.org (Tyr0)-Neurokinin A is a known agonist of the TACR2 receptor. medchemexpress.com

TACR3 (NK3R): This receptor preferentially binds Neurokinin B (NKB). Its expression is found mainly in the central nervous system. agriculturejournals.cz

| Gene | Protein Product | Primary Ligand | Key Expression Locations |

|---|---|---|---|

| TAC1 | Preprotachykinin-A | N/A (Precursor) | Central Nervous System, Peripheral Neurons, Immune Cells atlasgeneticsoncology.orgwikipedia.org |

| TACR1 | Neurokinin-1 Receptor (NK1R) | Substance P | Widespread in CNS (e.g., basal ganglia, hippocampus) and peripheral tissues bioscientifica.comagriculturejournals.cz |

| TACR2 | Neurokinin-2 Receptor (NK2R) | Neurokinin A | Predominantly peripheral tissues (e.g., smooth muscle); discrete CNS areas guidetopharmacology.orgagriculturejournals.cz |

| TACR3 | Neurokinin-3 Receptor (NK3R) | Neurokinin B | Mainly Central Nervous System agriculturejournals.cz |

Transcriptional and Translational Regulation of Neurokinin A and its Receptors

The expression of TAC1 and its receptor genes is subject to complex transcriptional and translational control, influencing the availability of Neurokinin A and the responsiveness of target cells.

Transcriptional Regulation: The regulation of TAC1 gene expression can be influenced by various factors. For instance, mechanical stimulation can induce TAC1 expression in the context of osteoarthritis. atlasgeneticsoncology.org Furthermore, epigenetic modifications such as promoter hypermethylation of TAC1 have been associated with poor prognosis in certain cancers, suggesting a role for epigenetic silencing in its regulation. atlasgeneticsoncology.org MicroRNAs have also been shown to regulate TAC1 expression in neurons. atlasgeneticsoncology.org

The regulation of the neurokinin receptor genes is also crucial for modulating tachykinin signaling. Activation of the NK3 receptor has been shown to affect chromatin structure and gene expression through histone acetylation, indicating that receptor activity can feedback to influence transcription. nih.gov Research on other G protein-coupled receptors, like the Trk family, highlights the complexity of transcriptional control, involving enhancer elements and tissue-specific factors, which are likely also at play in the regulation of TACR genes. nih.gov

Translational Regulation: Following transcription, the translation of mRNA into precursor proteins and receptors is another critical regulatory step. The alternative splicing of the TAC1 transcript results in different precursor proteins (alpha, beta, gamma, and delta-PPT), which determines the array of peptides that can be produced. mdpi.com The efficiency of translation can be influenced by cellular states and signaling pathways, ultimately controlling the amount of preprotachykinin available for processing. Similarly, the translation of receptor mRNA determines the density of receptors on the cell surface, a key factor in cellular sensitivity to Neurokinin A.

Co-localization Studies of Neurokinin A with Other Neuropeptides in Specific Tissues

Neurokinin A and its related peptides are often co-localized with other neurotransmitters and neuropeptides within the same neurons, allowing for complex signaling interactions.

Immunohistochemical studies have revealed the co-localization of tachykinins with other significant neuropeptides. For example, in the human infundibular region of the hypothalamus, Substance P, which is derived from the same TAC1 precursor as Neurokinin A, shows frequent co-localization with Kisspeptin (KP) and Neurokinin B (NKB). nih.gov This anatomical proximity suggests a functional interaction where these neuropeptides may be co-released to act on shared or nearby targets, potentially modulating reproductive functions. nih.gov

| Neuropeptide System | Co-localized Neuropeptide(s) | Tissue/Region | Potential Functional Significance |

|---|---|---|---|

| Substance P (from TAC1) | Kisspeptin, Neurokinin B | Human Hypothalamus (Infundibular Region) nih.gov | Modulation of reproductive axis, potential co-release and synergistic action on pituitary targets nih.gov |

| Neurokinin A | Neurokinin B | Rat Gastrointestinal Tract (Submucosal and Myenteric Plexuses) nih.gov | Regulation of gut motility and secretion nih.gov |

| Kisspeptin | Neurokinin B, Dynorphin A (KNDy neurons) | Porcine & Ovine Hypothalamus (Arcuate Nucleus) oup.com | Central regulation of GnRH pulse secretion and reproductive cycles oup.com |

Post-translational Processing of Neurokinin A Precursors and Bioactive Fragment Generation

The translation of TAC1 mRNA results in the synthesis of preprotachykinin-A (PPT-A), a precursor protein that must undergo extensive post-translational processing to generate bioactive peptides, including Neurokinin A. sci-hub.se

This processing begins with the cleavage of the signal peptide upon entry into the endoplasmic reticulum. The resulting pro-protein is then transported through the Golgi apparatus and into secretory vesicles. nih.gov Within these compartments, a series of enzymatic cleavages by prohormone convertases at specific basic amino acid residues releases the individual tachykinin peptides from the precursor. sci-hub.se

The specific peptides generated depend on which of the four splice variants of the PPT-A precursor is expressed.

α-PPT: Contains the sequence for Substance P only. sci-hub.se

β-PPT and γ-PPT: Contain sequences for both Substance P and Neurokinin A. wikipedia.org The γ-PPT isoform also contains the sequence for Neuropeptide K, an N-terminally extended form of Neurokinin A.

δ-PPT: A more recently discovered isoform.

Following cleavage from the precursor, the peptides often undergo further modifications, such as C-terminal amidation, which is crucial for their biological activity and stability. This intricate processing pathway allows for the generation of multiple distinct neuropeptides from a single gene, each with its own receptor preference and physiological function. sci-hub.se

Q & A

Basic Research Questions

Q. What is the structural and functional characterization of (Tyr⁰)-Neurokinin A, and how can researchers validate its purity for experimental use?

- Methodological Answer : Structural validation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the amino acid sequence (C₅₉H₈₉N₁₅O₁₆S) and post-translational modifications. Purity (>98%) should be verified via reverse-phase HPLC, referencing Certificates of Analysis (COA) from suppliers like GLPBIO or Thermo Scientific . For functional assays, circular dichroism can assess secondary structure stability under physiological conditions .

Q. How can researchers design initial in vitro experiments to study (Tyr⁰)-Neurokinin A's interaction with NK1 receptors?

- Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled Substance P) to measure receptor affinity (Kd) in transfected HEK293 or CHO cells. Include competitive inhibition controls and validate results via calcium flux assays or cAMP inhibition measurements. Ensure compliance with NIH guidelines for cell line authentication and statistical power calculations (n ≥ 3 biological replicates) .

Q. What are the best practices for handling and storing (Tyr⁰)-Neurokinin A to ensure stability in long-term studies?

- Methodological Answer : Lyophilized peptides should be stored at -30°C to -10°C in moisture-proof containers. For reconstitution, use sterile, acidic solvents (e.g., 0.1% acetic acid) to prevent aggregation. Conduct stability tests via HPLC at 4°C and 25°C over 72 hours to assess degradation .

Advanced Research Questions

Q. How can contradictory findings about (Tyr⁰)-Neurokinin A's potency across species (e.g., murine vs. human models) be systematically addressed?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design cross-species comparative studies. Use molecular dynamics simulations to identify species-specific receptor conformations and validate via site-directed mutagenesis. Reconcile discrepancies by meta-analyzing existing data from 27+ studies cited in Google Scholar, focusing on assay conditions (e.g., buffer pH, temperature) .

Q. What advanced statistical methods are recommended for analyzing dose-response curves in (Tyr⁰)-Neurokinin A studies with non-linear kinetics?

- Methodological Answer : Use a four-parameter logistic regression (4PL) model to calculate EC₅₀ values. For heterogenous data, apply mixed-effects models or Bayesian hierarchical modeling to account for variability between experimental batches. Report 95% confidence intervals and p-values adjusted for multiple comparisons using the Benjamini-Hochberg method .

Q. How can researchers optimize in vivo delivery of (Tyr⁰)-Neurokinin A to bypass the blood-brain barrier in neuroinflammatory studies?

- Methodological Answer : Test nanoparticle encapsulation (e.g., PLGA polymers) or intranasal administration to enhance bioavailability. Use MRI or fluorescent tagging to track distribution in rodent models. Include sham-operated controls and blinded outcome assessments to minimize bias, as per ARQUIVOS DE NEURO-PSIQUIATRIA ethical guidelines .

Q. What computational approaches are suitable for predicting (Tyr⁰)-Neurokinin A's off-target effects in complex biological systems?

- Methodological Answer : Perform homology modeling of NK1 receptors and use molecular docking software (e.g., AutoDock Vina) to screen against proteome-wide databases. Validate predictions via CRISPR-Cas9 knockout models and transcriptomic profiling (RNA-seq). Share code and raw data in public repositories like GitHub to enhance reproducibility .

Data Reporting and Ethical Compliance

Q. How should researchers document experimental conditions to meet NIH standards for preclinical reproducibility?

- Methodological Answer : Include detailed protocols for animal housing (e.g., temperature, light cycles), randomization methods, and exclusion criteria in supplementary materials. Adhere to the PREclinical checklist for ARRIVE 2.0 guidelines, specifying sample sizes, blinding, and statistical software versions .

Q. What strategies are effective for resolving conflicts between in vitro and in vivo data on (Tyr⁰)-Neurokinin A's pharmacokinetics?

- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to integrate absorption, distribution, and metabolism data. Validate using microdialysis in target tissues and compare with in vitro liver microsome assays. Publish negative results in open-access platforms to reduce publication bias .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.